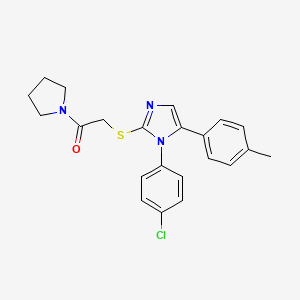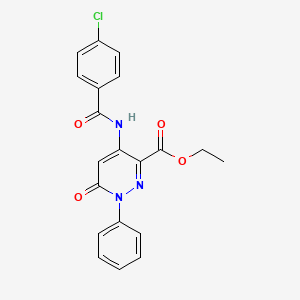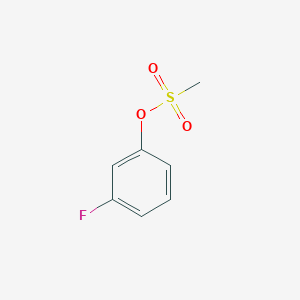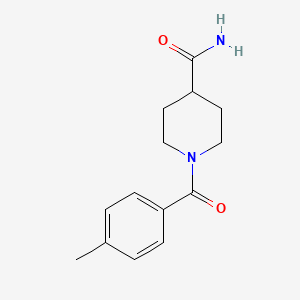![molecular formula C19H15F3N2O3 B2996338 (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1013220-28-4](/img/structure/B2996338.png)
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), and two phenyl rings, one of which is substituted with two methoxy groups (-OCH3). These functional groups could potentially give the compound unique physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper . The cyano group might be introduced through a reaction with a cyanide ion .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings would likely make the molecule planar or nearly planar. The electron-withdrawing nature of the cyano and trifluoromethyl groups could affect the electron distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group could undergo addition reactions, and the trifluoromethyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Material Synthesis and Applications
A study focused on synthesizing soluble aromatic polyamides incorporating phthalazinone moiety and cyano groups, demonstrating their potential as heat-resistant polymeric materials. These polymers, characterized by good solubility and thermal stability, highlight a promising avenue for high-performance materials, reflecting a broader trend in chemical engineering to develop advanced materials for technological applications (Guipeng Yu et al., 2009).
Organic Synthesis
Research into the condensation of malononitrile with dimethylaminophenylpropenone explores the potential of such reactions for creating linear dienes and trienes. This work underlines the importance of (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide and related compounds in synthetic organic chemistry, particularly in the formation of pyridones from enamine ketones and cyanoacetamide (H. Junek et al., 1971).
Catalysis and Synthesis
In the field of catalysis, the efficient and stereoselective N-vinylation of oxiranecarboxamides with (Z)-1-aryl-2-bromoethenes has been demonstrated, leading to the synthesis of significant compounds like (-)-(2R,3S)-SB204900. This research signifies the compound's role in facilitating complex chemical reactions, contributing to the synthesis of biologically and pharmacologically relevant molecules (Luo Yang et al., 2007).
Electrochemical Properties
The exploration of the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene reveals the formation of new photoluminescent materials. This investigation points to the potential of (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide derivatives in developing new materials with unique electrochemical and photoluminescent properties, useful in various technological applications (D. Ekinci et al., 2000).
Enzyme Inhibition Studies
Research on the inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives, including compounds structurally related to (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, highlights the compound's relevance in biochemical research. Such studies contribute to understanding the molecular basis of disease and the development of new therapeutic agents (W. Knecht & M. Löffler, 1998).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-7-12(8-17(10-16)27-2)6-13(11-23)18(25)24-15-5-3-4-14(9-15)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAOWDLUJMHPPB-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)




![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)